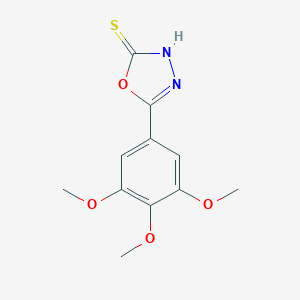

5-(3,4,5-Trimetoxifenil)-1,3,4-oxadiazol-2-tiol

Descripción general

Descripción

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology and Medicine:

Anticancer Activity: Compounds containing the 3,4,5-trimethoxyphenyl group have shown significant anticancer activity by inhibiting various molecular targets such as tubulin and heat shock proteins.

Antimicrobial Properties: The compound exhibits antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.

Industry:

Pharmaceuticals: It can be used in the development of new drugs due to its diverse biological activities.

Mecanismo De Acción

Target of Action

The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to changes in the biological activity of these analogs . .

Biochemical Pathways

The TMP group has been associated with various biochemical pathways due to its diverse bioactivity effects . For instance, it has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90, which are key proteins in cell division and stress response pathways, respectively . .

Result of Action

The TMP group has demonstrated diverse bioactivity effects, including notable anti-cancer effects . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . .

Análisis Bioquímico

Biochemical Properties

The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol compound has been found to interact with several enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

In terms of cellular effects, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been shown to influence cell function. It has been reported that TMP-bearing compounds can inhibit ERKs phosphorylation without acting directly on microtubules and tubulin . This suggests that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol may have similar effects on cellular processes.

Molecular Mechanism

It is known that TMP-bearing compounds can inhibit tubulin polymerization . This suggests that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol may exert its effects at the molecular level through similar mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide or other sulfur-containing reagents. One common method includes the reaction of 3,4,5-trimethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory synthesis for larger scale production. This includes ensuring high yield and purity, minimizing waste, and using cost-effective reagents and conditions .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiol group in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides can be used for substitution reactions at the thiol group.

Cyclization: Bases like potassium hydroxide or sodium ethoxide are often used to facilitate cyclization.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Various alkyl or aryl derivatives can be synthesized through substitution reactions.

Comparación Con Compuestos Similares

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

3,4,5-Trimethoxyphenyl isothiocyanate: Contains the same trimethoxyphenyl group but with an isothiocyanate functional group.

Uniqueness:

Structural Differences: The presence of the oxadiazole ring and the thiol group in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol imparts unique chemical reactivity and biological activity compared to its analogs.

Biological Activity: The specific combination of the trimethoxyphenyl group and the oxadiazole ring contributes to its potent anticancer and antimicrobial properties, distinguishing it from similar compounds.

Actividad Biológica

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The molecular formula for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is . The compound features a five-membered oxadiazole ring substituted with a trimethoxyphenyl group. The synthesis typically involves the reaction of appropriate phenolic compounds with thiosemicarbazides or related precursors under acidic or basic conditions.

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit notable antibacterial properties. For instance, studies have indicated that compounds similar to 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | E. coli | 0.25 µg/mL |

| 5-(2-hydroxy phenyl)-1,3,4-oxadiazole-2-thione | S. aureus | 0.50 µg/mL |

| 1,2,4-Oxadiazole derivative | Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. Compounds like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol have shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-435 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Inhibition Concentrations : The compound demonstrated IC50 values ranging from to , indicating potent activity against these cell lines .

Table 2: Anticancer Activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 0.229 | Induction of apoptosis |

| A549 | 0.100 | Inhibition of tubulin polymerization |

| HCT116 | 0.045 | Cell cycle arrest |

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that oxadiazoles can act as effective inhibitors for various enzymes involved in metabolic pathways. For instance:

- Target Enzymes : Protein kinases and phosphodiesterases.

- Inhibition Potency : Certain derivatives have shown IC50 values in the low micromolar range.

Case Studies

- Antitubercular Activity : A study by Parikh et al. (2020) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, where specific compounds exhibited MIC values as low as .

- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines using MTT assays. Results indicated that modifications in the substituent groups significantly affected the cytotoxicity profiles.

Propiedades

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUWDYZWKDQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354500 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23269-92-3 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and what are their advantages?

A1: Two primary methods are highlighted in the research:

- Condensation Reactions: One study [] details the synthesis of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. This method involves the condensation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various 2-chloro-N-(aryl)-acetamides. This approach is advantageous due to its relative simplicity and the accessibility of starting materials.

- Copper-Catalyzed C-S Coupling: Another study [] focuses on a copper-catalyzed carbon-sulfur bond formation strategy. This method utilizes copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to facilitate the coupling of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various aryl iodides. The advantage of this method lies in its high efficiency, broad substrate scope, and good functional group tolerance.

Q2: What is the significance of synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and what potential applications are suggested by the research?

A2: The synthesis of these derivatives is particularly significant due to the presence of the sulfide linkage, a pharmacologically active moiety. The research suggests several potential applications:

- Antimicrobial Agents: The first study [] specifically investigated the in vitro antibacterial and antifungal activities of the synthesized N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. While further research is needed to determine their efficacy and safety profiles, this initial investigation highlights their potential as novel antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.